1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
Description
1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a complex organic compound characterized by the presence of a sulfonyl group attached to an azetidine ring, which is further connected to a triazole ring
Properties
IUPAC Name |
1-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2S/c1-9-6-11(2-3-12(9)13)20(18,19)16-7-10(8-16)17-5-4-14-15-17/h2-6,10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAASZOZRACVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine ring The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions
The final step involves the formation of the triazole ring, which can be accomplished through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne. The reaction conditions often include the use of copper catalysts and appropriate solvents to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides, thiols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of 1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole are found in medicinal chemistry. Its potential uses include:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens, including both gram-positive and gram-negative bacteria. This suggests that this compound may also exhibit similar effects .
- Anti-inflammatory Properties : Research indicates that triazole derivatives can exhibit anti-inflammatory effects comparable to established anti-inflammatory drugs such as ibuprofen. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .
- Antitumor Activity : Some studies have reported that triazole derivatives possess antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth and survival .
Pharmacological Mechanisms
The pharmacological mechanisms of this compound can be summarized as follows:
Enzyme Inhibition
The compound may interact with various enzymes through competitive or non-competitive inhibition. For example:
| Activity | Target | Effect |
|---|---|---|
| CYP Enzyme Inhibition | Cytochrome P450 | Alters steroidogenesis |
| Enzyme Modulation | Various | Inhibits metabolic pathways |
Receptor Interaction
The compound's structure allows it to potentially bind to various receptors, influencing physiological responses. For instance, it may modulate adrenergic receptors involved in metabolic regulation.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Rhodium(II)-Catalyzed Reactions : This method involves denitrogenative coupling of 1-sulfonyl-1,2,3-triazoles with alkyl groups to yield sulfonamido derivatives.
- Multi-Step Organic Reactions : These reactions typically require careful control of conditions such as temperature and solvent choice to optimize yields and purity.
Antimicrobial Activity Study
A study conducted on similar triazole compounds demonstrated effective inhibition against common bacterial strains like Escherichia coli and Staphylococcus aureus. The results suggest that this compound could serve as a promising antimicrobial agent .
Anti-inflammatory Effects
Research comparing the anti-inflammatory activity of various triazole derivatives indicated that compounds similar to this compound showed significant reduction in inflammation markers in vitro .
Mechanism of Action
The mechanism of action of 1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The sulfonyl group and triazole ring are key functional groups that contribute to its biological activity. The compound may inhibit enzymes, disrupt cellular processes, or interact with nucleic acids, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- **3-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- **1-{[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
Uniqueness
1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is unique due to the combination of the azetidine and triazole rings, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a synthetic compound that combines a triazole ring with an azetidine moiety and a sulfonyl group. This unique structural arrangement has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features:
- A triazole ring , which is known for its diverse biological activities.
- An azetidine ring , contributing to its pharmacological properties.
- A sulfonyl group , enhancing solubility and reactivity.
Molecular Formula
Molecular Weight
378.4 g/mol
Synthesis
The synthesis of this compound can be achieved through several methods involving:
- Rhodium(II)-catalyzed denitrogenative coupling of sulfonyl triazoles with alkyl groups.
- Click chemistry , where azides react with alkynes to form triazoles under mild conditions.
Antimicrobial Activity
Research indicates that compounds containing a triazole scaffold often exhibit antimicrobial properties. In a study assessing various triazole derivatives, it was found that modifications to the triazole ring significantly influenced antibacterial and antifungal activities. While specific data for this compound is limited, similar compounds have shown promising results against various pathogens.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Triazole A | Bacterial | 8 |
| Triazole B | Fungal | 16 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of enzyme activity : The compound may bind to specific enzymes or receptors, altering their function.
- Modulation of cellular pathways : By interacting with cellular targets, the compound could influence various signaling pathways related to inflammation and infection.
Case Studies
A notable study explored the efficacy of triazole-containing compounds in treating fungal infections. In vitro tests showed that certain derivatives exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. Although direct studies on our compound are sparse, the findings suggest potential therapeutic applications.
Comparative Analysis
Comparative studies with other triazole derivatives indicate that structural modifications can lead to enhanced biological activity. For instance:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 4-Fluorophenyltriazole | Fluorine substitution on phenyl | Enhanced lipophilicity |
| Sulfonamido Triazoles | Triazole linked with sulfonamides | Broad-spectrum antimicrobial activity |
| Azetidine Derivatives | Presence of azetidine ring | Diverse biological activities |
Q & A
Q. What are the optimized synthetic routes for 1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?
The synthesis of triazole-containing compounds often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles . For the target compound, key steps include:
- Sulfonylation of azetidine : Reacting azetidin-3-yl derivatives with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., DCM, TEA) to install the sulfonyl group .
- Triazole formation : Coupling the sulfonylated azetidine with a terminal alkyne or azide via CuAAC. Optimization of catalysts (e.g., CuSO₄/Na ascorbate) and solvent systems (THF/H₂O) is critical for yields >60% .
- Purification : Gradient elution (e.g., CH₂Cl₂ to CH₂Cl₂-MeOH 4:1) using flash chromatography and HPLC ensures >95% purity .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
Q. What analytical techniques validate purity and stability under experimental conditions?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity; mobile phases like acetonitrile/water (gradient) resolve sulfonamide and triazole byproducts .
- HRMS : Exact mass analysis (e.g., m/z calculated for C₁₃H₁₄FN₃O₂S: 311.0792) confirms molecular integrity .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hydrolytic stability of the sulfonyl group and triazole ring .
Advanced Research Questions
Q. How does the sulfonyl-azetidine moiety influence biological activity, and what SAR trends are observed?
- Role of sulfonyl group : Enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative studies show that electron-withdrawing substituents (e.g., -SO₂-) improve binding affinity to enzyme active sites (e.g., enoyl-ACP reductase) .
- Azetidine conformation : X-ray crystallography (using SHELXL ) reveals that the sulfonyl group induces a puckered azetidine ring, optimizing hydrophobic interactions in protein pockets .
- Fluorine substitution : The 4-fluoro group increases membrane permeability (logP ~2.8) and bioactivity compared to non-fluorinated analogs .
Q. What strategies mitigate contradictions in crystallographic data during structural refinement?
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twins .
- Disordered sulfonyl groups : Apply restraints (e.g., DFIX, SIMU) to maintain geometry during refinement. High-resolution data (d < 0.8 Å) improves accuracy .
- Validation tools : CheckCIF/PLATON identifies outliers (e.g., bond angles >5σ), requiring iterative re-refinement .
Q. How can computational modeling predict reactivity in derivatization reactions?
- DFT calculations : Gaussian09 at B3LYP/6-31G* level predicts regioselectivity in triazole alkylation. For example, N1-substitution is favored over N2 due to lower activation energy (ΔG‡ = 18.5 kcal/mol) .
- MD simulations : GROMACS models solvation effects on sulfonamide hydrolysis, guiding solvent selection (e.g., DMF stabilizes transition states) .
Q. What experimental designs address low yields in multi-step syntheses?
- DoE (Design of Experiments) : Optimize CuAAC conditions (temperature, catalyst loading) via response surface methodology. For example, 50°C and 10 mol% CuSO₄ maximize yields .
- Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., triazole dimerization) by precise control of residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
